Product packaging for Diisobutylaluminum chloride(Cat. No.:CAS No. 1779-25-5)

Diisobutylaluminum chloride

Cat. No.: B159372
CAS No.: 1779-25-5
M. Wt: 176.66 g/mol
InChI Key: HQMRIBYCTLBDAK-UHFFFAOYSA-M
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Description

Overview and Significance in Organometallic Chemistry

Diisobutylaluminum chloride, with the chemical formula [(CH₃)₂CHCH₂]₂AlCl, is a prominent member of the organoaluminum compounds family. jsmochem.comsigmaaldrich.com It is structurally characterized by an aluminum center bonded to two isobutyl groups and one chlorine atom. This unique composition imparts a distinct reactivity profile, positioning it as a versatile and valuable reagent in a multitude of chemical transformations.

The significance of DIBAC in organometallic chemistry stems from its dual nature. It can act as a Lewis acid, owing to the electron-deficient aluminum center, and also as a source of a hydride-like species, although it is not a formal hydride donor in the same vein as diisobutylaluminum hydride (DIBAL-H). This characteristic allows it to participate in a variety of reactions, most notably as a co-catalyst in Ziegler-Natta polymerization processes for the production of polyolefins. nouryon.com Its ability to influence the stereochemistry and molecular weight distribution of polymers makes it a crucial component in the manufacturing of various plastics.

Furthermore, DIBAC serves as a precursor and a reagent in the synthesis of other organometallic compounds and in various organic transformations. chemicalbook.com Its utility extends to its role as a transmetalating agent, facilitating the transfer of its isobutyl groups to other metals. chemicalbook.com

Historical Context and Evolution of its Role in Chemical Synthesis

The development and understanding of organoaluminum compounds are intrinsically linked to the groundbreaking work of Karl Ziegler in the mid-20th century. While much of the initial focus was on trialkylaluminums and diisobutylaluminum hydride (DIBAL-H) for their roles in polymerization and reduction reactions, the utility of halogenated organoaluminum species like DIBAC soon became apparent. acs.org

Initially, DIBAC's primary application was as a co-catalyst in Ziegler-Natta polymerization, a role it continues to fulfill effectively. nouryon.com This discovery was a pivotal moment in polymer chemistry, enabling the production of high-density polyethylene (B3416737) and polypropylene (B1209903) with controlled structures.

Over time, the role of DIBAC in chemical synthesis has evolved. Researchers have explored its application in a broader range of organic reactions. It is now recognized for its utility in alkylation reactions and as a component in catalyst systems for various organic transformations. chemicalbook.com The ability to fine-tune its reactivity by modifying the reaction conditions has expanded its applicability beyond its initial use in polymerization. This evolution reflects a deeper understanding of its chemical behavior and its potential to mediate a variety of synthetic challenges.

Detailed Research Findings

The reactivity of this compound is a subject of ongoing research, with studies focusing on its catalytic activity and its role in specific organic reactions. For instance, it is a key component in catalyst systems for the dimerization and oligomerization of olefins. Its Lewis acidic nature allows it to activate substrates, facilitating subsequent bond formation.

Below is a table summarizing some key properties of this compound:

PropertyValue
CAS Number 1779-25-5
Molecular Formula C₈H₁₈AlCl
Molecular Weight 176.66 g/mol
Appearance Colorless liquid jsmochem.comsilver-chem.co
Boiling Point 152 °C/10 mmHg sigmaaldrich.com
Melting Point -40 °C sigmaaldrich.com
Density 0.905 g/mL at 25 °C sigmaaldrich.com

This table is interactive. Click on the headers to sort the data.

Research continues to uncover new applications for DIBAC, leveraging its unique properties to develop more efficient and selective synthetic methodologies. Its journey from a specialized polymerization co-catalyst to a more broadly applied reagent in organic synthesis underscores its enduring importance in the chemical sciences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18AlCl B159372 Diisobutylaluminum chloride CAS No. 1779-25-5

Properties

IUPAC Name

chloro-bis(2-methylpropyl)alumane
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InChI

InChI=1S/2C4H9.Al.ClH/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;;1H/q;;+1;/p-1
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InChI Key

HQMRIBYCTLBDAK-UHFFFAOYSA-M
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Canonical SMILES

CC(C)C[Al](CC(C)C)Cl
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Molecular Formula

C8H18AlCl
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DSSTOX Substance ID

DTXSID5027435
Record name Diisobutylaluminium chloride
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Molecular Weight

176.66 g/mol
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Physical Description

Liquid, Colorless liquid; [Hawley]
Record name Aluminum, chlorobis(2-methylpropyl)-
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Boiling Point

108 °C @ 0.13 kPa
Record name BIS(ISOBUTYL)ALUMINUM CHLORIDE
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Density

0.9118 g/mL @ 25 °C
Record name BIS(ISOBUTYL)ALUMINUM CHLORIDE
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Color/Form

Colorless liquid

CAS No.

1779-25-5
Record name Chlorobis(2-methylpropyl)aluminum
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Record name Aluminum, chlorobis(2-methylpropyl)-
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Melting Point

-40 °C
Record name BIS(ISOBUTYL)ALUMINUM CHLORIDE
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Synthetic Methodologies for Diisobutylaluminum Chloride

Established Laboratory and Industrial Preparations

The production of diisobutylaluminum chloride relies on a few key chemical reactions that have been well-established for both small-scale laboratory synthesis and large-scale industrial manufacturing.

One common industrial method involves the reaction of triisobutylaluminum (B85569) with aluminum chloride, followed by distillation to purify the product. nih.gov Another established manufacturing process is the direct reaction of isobutylene (B52900) and hydrogen with aluminum chloride. nih.gov

3 (i-Bu)₃Al + CCl₄ → i-BuCl + 3 (i-Bu)₂AlCl + CH₃-CH=CH-CH₃ (+ isomers) acs.org

In this reaction, it is proposed that one mole of carbon tetrachloride reacts with three moles of triisobutylaluminum to produce this compound as the main product, alongside isobutyl chloride and other byproducts. acs.org The this compound product is stable and does not react further with the carbon tetrachloride. acs.org

Starting MaterialsDescriptionScaleReference
Triisobutylaluminum, Aluminum ChlorideReaction of the two starting materials followed by distillation.Industrial nih.gov
Isobutylene, Hydrogen, Aluminum ChlorideDirect reaction of the specified materials.Industrial nih.gov
Triisobutylaluminum, Carbon TetrachlorideA controlled reaction yielding this compound as the major product.Laboratory acs.org

Advances in Synthesis Efficiency and Purity Control

Efforts to enhance the synthesis of this compound focus on maximizing yield and ensuring high purity, which is critical for its application, for instance, as a catalyst. silver-chem.co

A key factor in controlling the outcome of the synthesis is the precise management of reaction stoichiometry. In the preparation using carbon tetrachloride, the molar ratio of the reactants is crucial; one mole of carbon tetrachloride effectively converts three moles of triisobutylaluminum into the desired this compound. acs.org Careful control of this ratio prevents side reactions and maximizes the yield of the target compound. acs.org

Post-synthesis purification is another critical step for achieving high purity. Distillation is a commonly employed method in industrial processes to separate the this compound from byproducts and unreacted starting materials. nih.gov Commercially available this compound can reach purities of 96%, with the remainder consisting of impurities. silver-chem.co

Modern advancements in chemical engineering, such as the use of continuous flow systems, offer potential improvements in both efficiency and purity control. acs.org While detailed studies for this compound specifically are not prevalent, research on related organoaluminum compounds like diisobutylaluminum hydride (DIBAL-H) has shown that continuous flow technology allows for superior control over reaction parameters such as temperature, residence time, and mixing. acs.org This precise control can lead to higher selectivity and minimize the formation of unwanted byproducts, suggesting a promising avenue for optimizing this compound synthesis. acs.org

Chemical Reactivity and Mechanistic Aspects of Diisobutylaluminum Chloride

Lewis Acidity and Coordination Phenomena in Organic Transformations

Diisobutylaluminum chloride is recognized as a strong Lewis acid. jsmochem.com Lewis acids are chemical species that can accept a pair of electrons, and this characteristic allows them to activate substrates in organic reactions. wikipedia.org The aluminum atom in this compound has an empty p-orbital, making it a potent electron-pair acceptor.

In organic transformations, it functions by coordinating to lone-pair bearing electronegative atoms such as oxygen, nitrogen, or halogens within a substrate molecule. wikipedia.org This coordination makes the substrate more susceptible to nucleophilic attack or bond cleavage by effectively withdrawing electron density. For example, by coordinating to a carbonyl oxygen, this compound increases the electrophilicity of the carbonyl carbon, thereby activating it for subsequent reactions. This activation is a critical step in various synthetic procedures, including its use as a catalyst. jsmochem.com

The steric bulk of the two isobutyl groups attached to the aluminum center plays a crucial role in influencing the stereochemical and regiochemical outcome of reactions. This combination of strong Lewis acidity and steric hindrance allows for a high degree of selectivity in complex molecular syntheses. jsmochem.com

Table 1: Properties of this compound
PropertyValue
Linear Formula [(CH₃)₂CHCH₂]₂AlCl sigmaaldrich.com
CAS Number 1779-25-5 sigmaaldrich.com
Molecular Weight 176.66 g/mol sigmaaldrich.com
Appearance Colorless liquid jsmochem.com
Density 0.905 g/mL at 25 °C sigmaaldrich.com
Boiling Point 152 °C/10 mmHg sigmaaldrich.com
Melting Point -40 °C sigmaaldrich.com

Role as a Transmetalating Agent in Synthesis

This compound is employed as a transmetalating reagent in organic synthesis. chemicalbook.com Transmetalation is a fundamental organometallic reaction that involves the transfer of a ligand, typically an organic group, from one metal center to another. wikipedia.org The general form of this reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org

In the context of this compound, this process typically involves the transfer of an isobutyl group from the aluminum to another metal. Alternatively, it can exchange its chloride ligand. The thermodynamic and kinetic factors of the reaction, often driven by the relative electronegativities of the metals, determine the direction and favorability of the transfer. wikipedia.org This capability is utilized in the synthesis of other organometallic complexes and in catalytic cycles, such as cross-coupling reactions, where the transfer of an organic group to a transition metal catalyst is a key step.

Participation in Alkylation Reactions

As a potent Lewis acid, this compound is used as a catalyst in alkylation reactions. jsmochem.comchemicalbook.com A notable example is its application in Friedel-Crafts type reactions. jsmochem.com In these electrophilic aromatic substitution reactions, the role of the Lewis acid is to generate a carbocation or a highly polarized complex from an alkyl halide. This electrophile then attacks the aromatic ring, leading to the substitution of a hydrogen atom with an alkyl group.

The compound's catalytic activity is also harnessed in the polymerization of olefins, where it acts as a co-catalyst in Ziegler-Natta catalyst systems. nih.govnouryon.com In this context, it contributes to the formation of the active catalytic species that facilitates the chain-growth polymerization of alkene monomers.

Table 2: Applications of this compound in Synthesis
Application AreaRole of this compoundReaction Type
Organic Synthesis Catalyst jsmochem.comFriedel-Crafts Alkylation jsmochem.com
Organic Synthesis Transmetalating Reagent chemicalbook.comLigand Exchange wikipedia.org
Polymer Chemistry Co-catalyst nih.govnouryon.comZiegler-Natta Polymerization nouryon.com

General Reactivity in Reduction Processes

There is some ambiguity in the literature regarding the role of this compound as a reducing agent. jsmochem.comsilver-chem.co Several sources describe it as a reducing agent for functional groups like esters and nitriles. jsmochem.comsilver-chem.co However, the described mechanism involves the transfer of a hydride ion (H⁻) to a carbonyl carbon. jsmochem.com This is the characteristic mechanism of diisobutylaluminum hydride (DIBAL-H), a well-known and powerful reducing agent that contains an Al-H bond. wikipedia.orgadichemistry.comfiveable.me

This compound, [(CH₃)₂CHCH₂]₂AlCl, does not possess a hydride ligand to donate. Its reactivity stems from its strong Lewis acidity. Therefore, its direct role as a reducing agent is chemically unlikely and often represents a point of confusion with DIBAL-H. Any involvement in a reduction process would likely be indirect, for example, by acting as a Lewis acid to activate a substrate towards a separate hydride source. The primary and well-established functions of this compound are as a Lewis acid catalyst, a co-catalyst for polymerization, and a transmetalating agent. jsmochem.comchemicalbook.comnih.gov

Catalytic Applications of Diisobutylaluminum Chloride

Co-catalyst in Ziegler-Natta Polymerization Systems

In the realm of Ziegler-Natta catalysis, Diisobutylaluminum chloride functions as a co-catalyst, typically in conjunction with a transition metal compound, such as titanium tetrachloride (TiCl₄). The role of the organoaluminum compound is multifaceted; it includes the alkylation of the transition metal center, the formation of the active catalytic species, and acting as a chain transfer agent. The specific structure of the alkylaluminum co-catalyst, including compounds like DIBAC, can significantly influence catalyst activity, polymer microstructure, and molecular weight. bohrium.comrsc.org

The generally accepted mechanism for Ziegler-Natta olefin polymerization is the Cossee-Arlman mechanism. This process involves the following key steps where the co-catalyst plays a vital role:

Catalyst Activation: The process begins with the reaction between the transition metal halide (e.g., TiCl₄) and the organoaluminum co-catalyst (DIBAC). The this compound alkylates the titanium atom by replacing a chloride ion with an isobutyl group, leading to the formation of an unstable organotitanium species. This is accompanied by the formation of a complex between the aluminum compound and the titanium center, often involving chloride bridges. This step creates a vacant coordination site on the transition metal, which is essential for polymerization. rsc.orgresearchgate.net

Initiation and Propagation: An olefin monomer coordinates to the vacant orbital of the activated titanium center, forming a π-complex. This is followed by the insertion of the coordinated olefin into the titanium-carbon bond. The process repeats, with successive monomer units inserting into the metal-carbon bond, leading to the growth of the polymer chain. rsc.orgmdpi.com

Chain Termination: The growth of the polymer chain is terminated through several pathways, including β-hydride elimination or chain transfer to the monomer or the aluminum co-catalyst. DIBAC can act as a chain transfer agent, controlling the molecular weight of the final polymer.

The kinetics of the polymerization are influenced by the nature of the co-catalyst. The steric bulk of the isobutyl groups on the aluminum in DIBAC, compared to smaller alkyl groups like ethyl, can affect the rate of reaction and the properties of the resulting polymer. Computational studies, such as Density Functional Theory (DFT), have been employed to understand the complex interactions between the co-catalyst and the active site, revealing that the structure of the co-catalyst has a profound impact on the stability and reactivity of the catalytic centers. jlu.edu.cnnih.gov For instance, in catalyst systems using bis(cyclopentadienyl)titanium dichloride, this compound has been effectively used for the homopolymerization of ethylene (B1197577) and its copolymerization with 1-butene. researchgate.net

Ziegler-Natta catalysts are also extensively used for the stereospecific polymerization of conjugated dienes like 1,3-butadiene (B125203) and isoprene (B109036). The choice of co-catalyst is critical in determining the microstructure (cis-1,4, trans-1,4, or 1,2-vinyl) of the resulting polydiene, which in turn defines its properties as a synthetic rubber.

Organoaluminum compounds are essential activators in these systems. Theoretical studies on neodymium-based catalysts for 1,3-butadiene polymerization have utilized this compound as a model chlorine source to investigate the effect of halogen concentration on catalyst activity and stereospecificity. mdpi.com These studies show that an increased chloride content in the neodymium catalytic system can lead to a higher growth rate constant for the polymer chain and enhanced cis-1,4 stereospecificity. mdpi.com

In practical studies, organoaluminum compounds with isobutyl groups, such as triisobutylaluminum (B85569) (Al(i-Bu)₃), which is structurally similar to DIBAC, are common components. For example, a ternary system of iron(III) 2-ethylhexanoate, triisobutylaluminum, and diethyl phosphite (B83602) has been shown to induce the living polymerization of 1,3-butadiene. researchgate.net This system produces polybutadiene (B167195) with a mixed microstructure and allows for the synthesis of block copolymers with isoprene. researchgate.net Similarly, neodymium-based systems using triisobutylaluminum have been developed to produce polybutadiene and polyisoprene with high cis-1,4 content. rsc.org While direct studies on DIBAC are less common, the results from related isobutylaluminum compounds underscore their importance in controlling diene polymerization. In a study comparing various alkylaluminums for the copolymerization of isoprene and butadiene with a TiCl₄/MgCl₂ catalyst, diisobutylaluminum hydride (a related compound) was found to yield lower catalytic activity compared to triethylaluminum. bohrium.com

Facilitation of Linear Oligomerization and Cyclization of Unsaturated Hydrocarbons

While organoaluminum compounds are known to catalyze oligomerization and cyclization reactions, the scientific literature prominently features diisobutylaluminum hydride (DIBAL-H) for these transformations, rather than this compound (DIBAC). DIBAL-H is a well-established reducing agent and catalyst for various organic reactions, including the cyclization of enynes and dienes. In contrast, there is limited available research detailing the specific use of DIBAC for the linear oligomerization or cyclization of unsaturated hydrocarbons. These reactions are more commonly catalyzed by other systems, such as those based on rhodium, palladium, or copper. mdpi.comrsc.orgnih.govrsc.orgnih.gov Therefore, this application is not a well-documented role for this compound.

This compound in Specific Polymerization Systems (e.g., Norbornene Polymerization)

Norbornene and its derivatives are cyclic olefins that can be polymerized via two main pathways: ring-opening metathesis polymerization (ROMP) and vinyl-addition polymerization. Ziegler-Natta catalysts are typically employed for the latter, producing saturated polymers with intact bicyclic rings in the polymer backbone.

The use of isobutylaluminum-based co-catalysts has been explored in this context. For instance, a traditional Ziegler-Natta system composed of titanium tetrachloride (TiCl₄) and triisobutylaluminum (Al(i-Bu)₃), a close analog of DIBAC, has been successfully used to copolymerize norbornene (NBE) with isoprene (IP). jlu.edu.cn This system produces soluble copolymers with relatively narrow molecular weight distributions. The study investigated the impact of reaction parameters on the copolymerization, providing insight into the behavior of such catalysts.

Below is a table summarizing the optimal conditions and results for the copolymerization of norbornene and isoprene using a TiCl₄/Al(i-Bu)₃ catalyst system.

ParameterValue
Monomer Ratio (n(NBE):n(IP))4:6
Co-catalyst Ratio (n(Al):n(Ti))5:1
Monomer/Catalyst Ratio (n(Monomer):n(Ti))200:1
Temperature40 °C
Polymerization Time6 h
Result
Yield96%
Norbornene Content in Copolymer45% (molar fraction)
Number-Average Molecular Weight (Mₙ)6.5 x 10⁴
Data sourced from a study on the copolymerization of norbornene with isoprene catalyzed by TiCl₄/Al(i-Bu)₃. jlu.edu.cn

The study also determined the reactivity ratios for the monomers (r_NBE = 0.07, r_IP = 0.44), indicating that isoprene is more readily incorporated into the polymer chain under these conditions. jlu.edu.cn Spectroscopic analysis (NMR) confirmed that the norbornene monomer undergoes vinyl-addition polymerization. jlu.edu.cn These findings highlight the utility of isobutylaluminum-based Ziegler-Natta catalysts in controlling the polymerization of challenging monomers like norbornene.

Advanced and Emerging Research Frontiers for Diisobutylaluminum Chloride

Exploration in Novel Reaction Systems and Methodologies

Recent research has expanded the utility of diisobutylaluminum-based reagents beyond simple reductions, exploring their role in novel catalytic systems and multi-step, one-pot reactions. These new methodologies offer access to complex molecular architectures with high efficiency and selectivity.

A significant area of development is the modification of the aluminum center to fine-tune its reactivity. For instance, a system combining Diisobutylaluminum hydride (DIBAL-H) with morpholine (B109124) has been developed for the highly practical partial reduction of various carboxylic acid derivatives, including acid chlorides, esters, and amides, to aldehydes with yields up to 84%. researchgate.net This method is notable for its mild conditions and short reaction times, often under one hour. researchgate.net This research also demonstrated the system's utility in more complex transformations, such as the reductive amination of esters and single-flask multicomponent reactions. researchgate.net

Further extending its application, DIBAL-H has been employed in the selective synthesis of complex heterocyclic compounds. A recently developed method utilizes DIBAL-H to promote a selectivity-switchable synthesis of either benzothiophene (B83047) oxides or benzothiophenes from the same starting materials, with the outcome controlled simply by the amount of thionyl chloride used. acs.org This provides an efficient and direct route to these valuable sulfur-containing heterocycles. acs.org Other novel applications include the reduction of tertiary propargylamines to trans-allylamines and the efficient preparation of various amides from lactones or esters. researchgate.net

Reaction TypeSubstrateReagent SystemProductYield (%)Source(s)
Partial ReductionAromatic/Aliphatic EstersDIBAL-H / MorpholineAldehydeup to 84% researchgate.net
Reductive AminationEstersDIBAL-H / MorpholineImines/Enaminesup to 99% researchgate.net
Cyclization/Sulfinylation1-bromo-2-[2-(trimethylsilyl)ethynyl]benzenesDIBAL-H / Thionyl ChlorideBenzothiophene OxideVaries acs.org
ReductionTertiary PropargylaminesDIBAL-Htrans-AllylamineHigh researchgate.net
Amide SynthesisLactones / EstersDIBAL-H / Amine ComplexesAmidesExcellent researchgate.net

Research on Process Optimization and Scale-Up in Specialty Chemical Synthesis

A major frontier in the application of Diisobutylaluminum chloride is the transition from laboratory-scale reactions to efficient, safe, and scalable industrial processes. figshare.com This is particularly critical for the synthesis of specialty chemicals and pharmaceutical intermediates. nih.gov The primary challenge with many DIBAL-H/Cl reactions is their high reactivity and exothermicity, which traditionally necessitates cryogenic temperatures (e.g., -70 °C) and slow reagent addition in batch reactors to prevent over-reduction and ensure safety. figshare.com

To overcome these limitations, significant research has focused on process intensification, particularly through the use of continuous flow microreactors. researchgate.netmdpi.comyoutube.com Continuous flow systems offer vastly superior heat and mass transfer compared to batch reactors. figshare.comacs.orgnih.gov This allows for precise temperature control of highly exothermic reactions, enabling them to be run safely at temperatures significantly higher than in batch processes, which in turn accelerates reaction rates. researchgate.net

One study detailed the DIBAL-H reduction of an ester to an aldehyde, a key step in the synthesis of a pharmaceutical intermediate. researchgate.net By moving from a batch process to a continuous flow system, researchers could achieve a better yield at 10°C in the flow reactor compared to the -70°C required for the batch reaction. researchgate.net This optimization not only improves energy efficiency by avoiding cryogenic conditions but also increases throughput. Recent advancements have demonstrated the successful pilot-scale production of an aldehyde from an ester using a 3D metal-printed flow reactor, achieving an output of 0.72 to 1.2 kg/h . figshare.com

ParameterConventional Batch ProcessContinuous Flow ProcessAdvantage of Flow ProcessSource(s)
Operating Temperature -70 °C to -50 °C-50 °C to 10 °CReduced energy costs, less reliance on cryogenic infrastructure figshare.comresearchgate.net
Reaction Time Several hours< 60 seconds to a few minutesIncreased throughput, higher productivity researchgate.netacs.orgnih.gov
Yield/Selectivity Variable, risk of over-reductionOften higher and more consistentBetter process control, minimized byproducts researchgate.net
Safety High risk due to exothermicity and potential for thermal runawaySignificantly improved due to small reaction volume and superior heat transferInherently safer design, reduced risk of accidents figshare.comyoutube.com
Scalability Complex and costlyStraightforward scale-up by numbering-up or longer run timesMore efficient transition from lab to industrial production figshare.com

Development of Sustainable Applications and Methodologies

In line with the principles of green chemistry, emerging research seeks to apply this compound in more sustainable processes that minimize waste, utilize renewable feedstocks, and improve atom economy. The process optimization efforts using continuous flow technology are themselves a step toward sustainability by reducing energy consumption and improving efficiency. mdpi.comosti.gov

A groundbreaking area of research is the use of DIBAL-H-based systems for the chemical recycling and upcycling of plastic waste. researchgate.net Researchers have demonstrated that a DIBAL-H/morpholine system can be used for the direct catalytic depolymerization of polyester (B1180765) plastic waste, converting it into valuable chemical products like imines, enamines, and aldehydes. researchgate.net This represents an unprecedented transformation that could contribute to a circular economy by turning waste plastic into specialty chemicals. researchgate.net

Another facet of sustainability involves the use of biomass as a renewable feedstock. While the direct application of DIBAL-Cl in biomass processing is an emerging field, its role as a powerful and selective reducing agent makes it a candidate for converting biomass-derived platform molecules into value-added chemicals. For example, its ability to reduce esters to aldehydes could be applied to fatty acid esters derived from plant oils. The development of robust processes for the pretreatment of biomass, such as vine shoots, to yield fermentable sugars and other chemical building blocks is a critical first step in the biorefinery pipeline. mdpi.com As these platform chemicals become more accessible, selective reagents like DIBAL-Cl will be essential for their subsequent conversion.

Sustainable ApplicationFeedstockReagent SystemProduct(s)Key FindingSource(s)
Chemical Upcycling Polyester Plastic WasteDIBAL-H / MorpholineImines, Enamines, AldehydesDirect, catalytic depolymerization of plastic waste into valuable chemicals. researchgate.net
Process Intensification Specialty Chemical IntermediatesDIBAL-HAldehydesContinuous flow methods reduce energy use and improve safety and efficiency. figshare.comresearchgate.net

Experimental Methodologies in Diisobutylaluminum Chloride Research

Rigorous Handling Procedures under Inert Conditions

Diisobutylaluminum chloride (DIBAC) is a pyrophoric compound, meaning it can ignite spontaneously upon contact with air and reacts violently with water. nih.govcaltech.edusarponggroup.com Consequently, all experimental work involving DIBAC necessitates rigorous handling procedures under a dry, inert atmosphere. nih.govescholarship.orgchemicalbook.com Standard laboratory practice for air-sensitive compounds, such as the use of Schlenk lines or gloveboxes, is mandatory. caltech.edusarponggroup.com

The primary objective of these procedures is to strictly exclude atmospheric oxygen and moisture, which can otherwise lead to uncontrolled reactions, degradation of the reagent, and significant safety hazards. nih.govsarponggroup.com Solvents used in reactions with DIBAC must be thoroughly dried and deoxygenated prior to use. Reactions are typically conducted in oven-dried glassware under a positive pressure of an inert gas like argon or nitrogen. sarponggroup.com Transfer of DIBAC, which is often supplied as a solution in an inert solvent like hexanes, is performed using gas-tight syringes or cannulas. caltech.edusarponggroup.com

Any residual DIBAC in reaction vessels or on equipment must be carefully quenched. A common procedure involves rinsing the container multiple times with a compatible, dry solvent under an inert atmosphere. sarponggroup.com These rinses must be treated as hazardous waste. sarponggroup.com The empty container is then often left open in the back of a fume hood overnight to ensure any remaining traces are passivated before cleaning. sarponggroup.com Personal protective equipment (PPE), including safety glasses, and often flame-retardant lab coats, are essential during handling. sarponggroup.com

PrecautionRationaleSource(s)
Use of Inert Atmosphere (Glovebox/Schlenk Line)Prevents spontaneous ignition (pyrophoric nature) and reaction with moisture/oxygen. nih.govcaltech.edusarponggroup.comescholarship.org
Use of Dry, Deoxygenated SolventsAvoids violent reaction with water and degradation of the reagent. sarponggroup.com
Transfer via Syringe or CannulaEnsures maintenance of the inert atmosphere during reagent addition. caltech.edusarponggroup.com
Controlled Quenching ProceduresSafely neutralizes the reactive compound and its residues. sarponggroup.com
Appropriate Personal Protective Equipment (PPE)Protects researchers from potential splashes, fires, and chemical exposure. sarponggroup.com

Strategies for Reaction Design and Control in High Reactivity Systems

The high reactivity of this compound is a key feature in its application, but it also demands careful strategies for reaction design and control. One of the most critical parameters is temperature. Many reactions involving DIBAC are conducted at low temperatures (e.g., -78 °C or -40 °C) to moderate reactivity, prevent side reactions, and enhance selectivity. sci-hub.sedtic.mil For instance, in the diastereoselective reduction of a specific ketone, conducting the reaction with DIBAC in dichloromethane (B109758) at -40 °C was crucial for achieving high diastereoselectivity (92%), whereas other solvents gave less reproducible results. sci-hub.se

Reaction control is also achieved through the controlled, slow addition of the reagent to the substrate solution. This prevents a rapid, exothermic reaction that could be difficult to manage and could lead to undesired byproducts. The choice of solvent is another important factor; while non-polar solvents like toluene (B28343) and hexanes are common, chlorinated solvents such as dichloromethane have been shown to provide superior and more reproducible stereoselectivity in certain reductions. sci-hub.se

In some applications, DIBAC is used as a catalyst, for example, in the Diels-Alder reaction between butadiene and a fumaric acid diester. nih.gov In such cases, controlling the stoichiometry of the catalyst relative to the reactants is essential for an efficient and selective transformation. nih.gov The quenching step is also a critical part of the reaction design. Quenching the reaction at low temperatures with a protic solvent like methanol (B129727) can prevent the formation of byproducts. sci-hub.se

StrategyPurposeExample ApplicationSource(s)
Low-Temperature ControlTo moderate reactivity and improve stereoselectivity.Ketone reduction at -40 °C to achieve 92% diastereoselectivity. sci-hub.se
Slow Reagent AdditionTo manage exothermicity and prevent side reactions.Standard practice for highly reactive organometallics. dtic.mil
Solvent SelectionTo influence reaction outcome and reproducibility.Dichloromethane provided superior results over toluene or THF in a specific reduction. sci-hub.se
Stoichiometric ControlTo ensure efficient catalysis and minimize waste.Use as a catalyst in a Diels-Alder reaction. nih.gov
Controlled QuenchingTo prevent byproduct formation during workup.Low-temperature methanol quench to avoid byproduct formation. sci-hub.se

Analytical Techniques for Reaction Monitoring and Product Characterization

A suite of analytical techniques is employed to monitor reactions involving this compound and to characterize the resulting products. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. caltech.edu Multinuclear NMR is particularly powerful; ³¹P NMR was used to identify the formation of an oxyphosphaalkyne complex, (iBu)₂Al‒O‒C≡P, by observing a characteristic singlet at -331.5 ppm. ethz.ch ¹H NMR and ¹³C{¹H} NMR are routinely used to confirm the structure of organic products and organometallic complexes formed in reactions. dtic.mil For example, in the synthesis of an aluminum-arsenic compound, the product was characterized by ¹H NMR signals at δ 0.40 (s, Si(CH₃)₃, 36H) and -0.03 (s, CH₃, 12H). dtic.mil

Infrared (IR) Spectroscopy is another valuable technique, especially for identifying specific functional groups. In the study of the (iBu)₂Al‒O‒C≡P complex, a strong absorption at ν = 1676 cm⁻¹ in the IR spectrum was a key piece of evidence for the oxyphosphaalkyne structure. ethz.ch

For definitive structural elucidation of crystalline products, single-crystal X-ray diffraction is the gold standard. This technique was used to determine the solid-state structure of the dimeric aluminum-arsenic compound [i-Bu₂AlAs(SiMe₃)₂]₂, revealing a planar Al-As-Al-As ring. dtic.mil

In conjunction with experimental data, computational methods like Density Functional Theory (DFT) are sometimes used. DFT calculations were employed to predict the ³¹P NMR chemical shifts of potential isomers, helping to confirm that the kinetically favored (iBu)₂Al‒O‒C≡P isomer was formed instead of the thermodynamically more stable (iBu)₂Al‒P=C=O isomer. ethz.ch

Analytical TechniquePurpose in DIBAC ResearchSpecific Finding/ApplicationSource(s)
Multinuclear NMR (³¹P, ¹H, ¹³C)Structure elucidation, reaction monitoring, isomer identification.Identified (iBu)₂Al‒O‒C≡P via a ³¹P NMR signal at -331.5 ppm. Characterized aluminum-arsenic complexes. caltech.edudtic.milethz.ch
Infrared (IR) SpectroscopyIdentification of functional groups.Confirmed oxyphosphaalkyne structure with a strong absorption at 1676 cm⁻¹. ethz.ch
Single-Crystal X-ray DiffractionDefinitive determination of solid-state molecular structure.Confirmed the planar, dimeric structure of [i-Bu₂AlAs(SiMe₃)₂]₂. dtic.mil
Density Functional Theory (DFT)Prediction of spectroscopic data and relative isomer energies.Calculated ³¹P NMR shifts to support the formation of the kinetic product (iBu)₂Al‒O‒C≡P. ethz.ch

Safety, Health, and Environmental Considerations in Academic Research with Diisobutylaluminum Chloride

Pyrophoricity and Extreme Reactivity Hazards

Diisobutylaluminum chloride is classified as a pyrophoric liquid, meaning it can ignite spontaneously in air. fishersci.comacs.org This inherent danger is compounded by its violent and sometimes explosive reaction with water, releasing flammable gases that can readily ignite. acs.orgfishersci.comwikipedia.org The compound is also sensitive to moisture and will react vigorously with it. fishersci.comfishersci.com

The primary hazards associated with DIBAC stem from its extreme reactivity. It is incompatible with a wide range of common laboratory substances, including:

Acids fishersci.com

Alcohols fishersci.comfishersci.com

Oxygen fishersci.comfishersci.com

Oxidizing agents fishersci.com

Water fishersci.comfishersci.comchemicalbook.com

Contact with these materials can lead to violent reactions, fires, and explosions. Therefore, all handling of DIBAC must be conducted under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture. fishersci.comfishersci.comchemicalbook.com The use of spark-proof tools and explosion-proof equipment is mandatory to mitigate the risk of ignition from static discharge or mechanical sparks. fishersci.comthermofisher.com

Comprehensive Safety Protocols for Laboratory and Pilot-Scale Operations

Given the significant hazards of DIBAC, comprehensive safety protocols are essential for both laboratory and pilot-scale operations. These protocols are designed to protect researchers from exposure and to prevent accidental releases and reactions.

Personal Protective Equipment (PPE) Requirements

Appropriate personal protective equipment is the first line of defense when working with DIBAC. The following PPE is required:

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Tight-sealing safety goggles and a face shield are mandatory. fishersci.comsigmaaldrich.comProtects against splashes and potential explosions that can cause severe eye damage. acs.org
Skin and Body Protection Flame-retardant and antistatic protective clothing is essential. sigmaaldrich.com Wear appropriate protective gloves (e.g., neoprene, butyl rubber, nitrile) and clothing to prevent skin exposure. fishersci.comamericanchemistry.comDIBAC causes severe skin burns. acs.org Protective clothing minimizes contact with the skin.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation occurs. fishersci.comthermofisher.com A self-contained breathing apparatus (SCBA) is necessary in case of fire. fishersci.comthermofisher.comProtects against inhalation of harmful vapors and decomposition products.

It is crucial to inspect all PPE before use and to properly decontaminate or dispose of it after handling DIBAC. sigmaaldrich.com

Emergency Response and Spill Containment Procedures

In the event of a spill or emergency, a well-defined response plan is critical to minimize harm to personnel and the environment.

Spill Response:

Evacuate and Isolate: Immediately evacuate the area and keep people upwind of the spill. thermofisher.comcoleparmer.com

Remove Ignition Sources: Eliminate all potential sources of ignition, such as open flames, sparks, and hot surfaces. fishersci.comcoleparmer.com

Containment: Do not use water or combustible materials like paper towels to clean up the spill. coleparmer.comcoleparmer.com Cover the spill with a dry, inert material such as dry sand, limestone powder, or sodium chloride. fishersci.com

Collection: Use non-sparking tools to scoop up the absorbed material and place it into a suitable, clean, dry, and closed container for disposal. coleparmer.comcoleparmer.com

Ventilation: Ensure adequate ventilation of the spill area. fishersci.comthermofisher.com

First Aid:

Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. fishersci.comfishersci.comthermofisher.com

Skin: Immediately wash off with plenty of water for at least 15 minutes. fishersci.comthermofisher.com Remove and wash contaminated clothing before reuse. thermofisher.com In case of skin contact, immerse the affected area in cool water or wrap with wet bandages. fishersci.comfishersci.com

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention. fishersci.comfishersci.comthermofisher.com

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. fishersci.comfishersci.com

Safe Storage and Transportation Guidelines

Proper storage and transportation are vital to prevent accidents and maintain the stability of DIBAC.

Storage:

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. fishersci.comcoleparmer.comcoleparmer.com

Keep containers tightly closed and under an inert gas like nitrogen. fishersci.comfishersci.comchemicalbook.com

Store in a corrosives and flammables area, away from incompatible materials such as water, acids, and alcohols. fishersci.comfishersci.comthermofisher.com

Containers should be vented periodically to relieve any pressure buildup. fishersci.comfishersci.com

Transportation:

Transport in suitable, closed containers. fishersci.com

Ground and bond containers when transferring material to prevent static discharge. fishersci.comcoleparmer.comcoleparmer.com

Follow all national and international regulations for the transport of dangerous goods. DIBAC is typically classified as a hazardous material for transportation.

Environmental Impact Mitigation and Waste Management Strategies

The pyrophoric and reactive nature of DIBAC necessitates careful waste management to prevent environmental contamination.

Waste Disposal:

Unused Product: Unused or waste DIBAC must be disposed of as hazardous waste. fishersci.com It should not be mixed with other waste. sigmaaldrich.com

Empty Containers: Empty containers retain product residue and can be dangerous. coleparmer.comcoleparmer.com They must be treated as hazardous waste and disposed of accordingly. ucsd.edu The first rinse of the container should be collected as hazardous waste. dartmouth.edu

Spill Residues: The inert material used to absorb spills must be collected and disposed of as hazardous waste. coleparmer.comcoleparmer.com

Environmental Precautions:

Do not allow DIBAC or its waste products to enter drains or waterways, as it is very toxic to aquatic life with long-lasting effects. fishersci.comfishersci.com

Prevent fire extinguishing water from contaminating surface water or groundwater systems. sigmaaldrich.com

By adhering to these stringent safety protocols and waste management strategies, academic researchers can handle this compound responsibly, minimizing risks to themselves, their colleagues, and the environment.

Future Research Directions for Diisobutylaluminum Chloride

Unexplored Synthetic Transformations and Catalytic Pathways

Future research into Diisobutylaluminum chloride is expected to uncover novel synthetic transformations and gain deeper insights into its catalytic mechanisms. While DIBAC is recognized for its role as a co-catalyst, particularly in Ziegler-Natta polymerization, its independent catalytic capabilities and its potential in combination with other metals for new reactions remain areas ripe for investigation.

Emerging Synthetic Applications:

Stereoselective Synthesis: A significant area of future research lies in the development of DIBAC-mediated stereoselective reactions. While related aluminum hydrides have been used in asymmetric synthesis, the application of DIBAC in generating chiral molecules with high enantiomeric or diastereomeric purity is an area that warrants deeper exploration. For instance, its use in combination with chiral ligands could lead to novel catalytic systems for asymmetric reductions, alkylations, and other C-C bond-forming reactions.

Novel Cyclization Reactions: Research into Diisobutylaluminum hydride (DIBAL-H) has demonstrated its utility in promoting intramolecular C-C and C-Si bond formations to create carbocycles and silacycles. researchgate.net Future work could explore the potential of DIBAC to facilitate similar or novel cyclization cascades, potentially leading to the efficient synthesis of complex polycyclic structures.

Selective Functionalization: The development of highly selective synthetic methods is a constant goal in organic chemistry. Future studies could focus on harnessing the Lewis acidic nature of DIBAC for the selective activation of specific functional groups within complex molecules, enabling transformations that are currently challenging. An example of this is the selective synthesis of benzothiophene (B83047) oxides and benzothiophenes, where DIBAC plays a key role in mediating the reaction with thionyl chloride. acs.org

Deepening Mechanistic Understanding:

Integration into Advanced Functional Materials Research

The unique properties of this compound as a catalyst and precursor position it as a valuable tool in the synthesis of advanced functional materials. Future research in this area will likely focus on its application in creating materials with tailored electronic, optical, and porous properties.

Data on Potential Applications in Advanced Materials:

Material ClassPotential Role of this compoundKey Research Focus
Conductive Polymers As a catalyst or co-catalyst in the polymerization of monomers like acetylene (B1199291) and thiophene. researchgate.netnobelprize.orgControlling polymer structure and morphology to enhance electrical conductivity and stability.
Porous Materials (e.g., MOFs) As a precursor for aluminum-based nodes in Metal-Organic Frameworks (MOFs). mdpi.comSynthesis of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Advanced Ceramics As a precursor in the sol-gel or chemical synthesis of alumina (B75360) (Al₂O₃) and other aluminum-containing ceramics. scispace.comresearchgate.netDevelopment of ceramics with enhanced mechanical, thermal, and electronic properties for specialized applications.

Future Research Trajectories:

Conductive Polymers: The synthesis of conductive polymers often requires acidic conditions or the use of specific catalysts. nih.gov DIBAC, as a Lewis acid, could play a crucial role in initiating or controlling the polymerization of various monomers to produce conductive polymers with desirable properties. researchgate.netnobelprize.org Future research could explore the use of DIBAC to synthesize novel conductive polymers with improved processability and environmental stability for applications in flexible electronics, sensors, and energy storage devices.

Porous Materials: Metal-Organic Frameworks (MOFs) are a class of porous materials with exceptionally high surface areas and tunable properties. mdpi.com Given that aluminum is a common component of MOFs, future research could investigate the use of DIBAC as a precursor for the synthesis of novel aluminum-based MOFs. mdpi.com This could lead to materials with unique porous architectures for applications in carbon capture, catalysis, and drug delivery.

Advanced Ceramics: The chemical synthesis of advanced ceramics often involves the use of metal-organic precursors to achieve high purity and control over the final material's microstructure. scispace.com DIBAC could serve as a valuable precursor for the low-temperature synthesis of aluminum-containing ceramics with tailored properties. Research in this area could lead to the development of new ceramic materials for applications in electronics, aerospace, and biomedical devices. researchgate.net

Towards Greener Chemistry and Enhanced Process Safety

The pyrophoric nature of this compound necessitates stringent safety protocols. silver-chem.co Future research will focus on developing inherently safer processes and greener chemical transformations that minimize environmental impact.

Innovations in Process Safety:

The safe handling of pyrophoric reagents like DIBAC is paramount. Future research in this area will likely focus on both procedural and technological advancements.

Engineered Controls: The development of closed-system transfer devices and automated reaction systems can significantly reduce the risk of exposure and accidental ignition. columbia.edusigmaaldrich.com

Continuous Flow Chemistry: Continuous flow reactors offer significant safety advantages over traditional batch processes for highly reactive and exothermic reactions. researchgate.net Research into the use of continuous flow systems for reactions involving DIBAC could lead to better temperature control, reduced reaction volumes, and minimized risk of runaway reactions. acs.orgacs.org

Personal Protective Equipment (PPE): Ongoing development of advanced fire-resistant lab coats and gloves will continue to enhance personal safety for researchers working with these hazardous materials. ubc.calabmanager.com

Advancing Green Chemistry Principles:

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research will explore several avenues to make the use of DIBAC more sustainable.

Catalyst Recycling: Developing methods to recover and reuse aluminum-based catalysts from reaction mixtures is a key goal. This would not only reduce waste but also improve the economic viability of industrial processes. elkamehr.comresearchgate.net

Alternative Solvents: Many reactions involving DIBAC are carried out in volatile organic solvents. Research into the use of greener, more benign solvent systems could significantly reduce the environmental footprint of these processes.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Future research will focus on developing new DIBAC-mediated reactions with high atom economy.

By focusing on these future research directions, the scientific community can continue to unlock the full potential of this compound as a versatile and powerful tool in modern chemistry, while simultaneously advancing the goals of safety and sustainability.

Q & A

Q. What are the critical physicochemical properties of Diisobutylaluminum Chloride (DIBC) relevant to its use in synthetic chemistry?

DIBC is a pyrophoric organoaluminum compound with the molecular formula C₈H₁₈AlCl (molecular weight: 176.66 g/mol). Key properties include:

  • Density : 0.905 g/mL at 25°C .
  • Melting/Boiling Points : -40°C and 152°C (at 10 mmHg), respectively .
  • Reactivity : Air- and moisture-sensitive, requiring inert atmosphere handling .
  • Storage : Must be stored in cool, dry conditions under inert gas (e.g., nitrogen or argon) to prevent decomposition .

Methodological Note : When characterizing DIBC, use inert techniques like Schlenk-line or glovebox protocols. Confirm purity via NMR or elemental analysis, referencing CAS RN 1779-25-5 for verification .

Q. How should DIBC be safely handled and stored in laboratory settings?

DIBC’s pyrophoric nature demands strict safety protocols:

  • Handling : Use double-walled glassware or syringe techniques under inert gas. Avoid aerosol formation and electrostatic discharge .
  • Storage : Seal containers with PTFE-lined caps and store in flame-proof refrigerators if prolonged storage is needed. Compatible solvents include dry hexane or heptane .
  • Emergency Measures : Keep Class D fire extinguishers (e.g., sand) accessible. Quench residues with isopropanol followed by aqueous ethanol to neutralize reactive aluminum byproducts .

Q. What are the primary synthetic applications of DIBC in organometallic chemistry?

DIBC serves as a transmetallation reagent in organoaluminum chemistry, enabling ligand exchange in catalytic systems. For example:

  • Catalyst Preparation : Acts as a co-catalyst in neodymium-based systems for conjugated diene polymerization (e.g., isoprene or butadiene) .
  • Stoichiometric Reactions : Transfers isobutyl groups to transition metals in cross-coupling reactions .

Methodological Note : Optimize DIBC-to-metal ratios (typically 1:1–3:1) to balance catalytic activity and side reactions. Monitor reaction progress via in situ IR or GC-MS .

Advanced Research Questions

Q. How does DIBC influence the activity of neodymium-based catalysts in conjugated diene polymerization?

DIBC acts as a Lewis acid in Nd-based systems, enhancing catalyst activation by:

  • Scavenging Impurities : Removes protic contaminants (e.g., water) that deactivate Nd centers .
  • Alkyl Group Transfer : Modifies Nd coordination geometry, increasing stereoselectivity in polyisoprene synthesis .

Experimental Design :

  • Use a glovebox to prepare NdCl₃/DIBC mixtures in anhydrous hexane.
  • Characterize polymer microstructure via ¹³C NMR to assess stereoregularity .

Data Analysis : Compare catalyst turnover frequency (TOF) with varying DIBC/Nd ratios. Higher DIBC loadings (>2:1) may reduce activity due to over-stabilization of Nd centers .

Q. What strategies mitigate competing side reactions when using DIBC in stoichiometric transmetallation?

Common side reactions include hydrolysis or uncontrolled ligand transfer . Mitigation approaches:

  • Temperature Control : Conduct reactions at -78°C to suppress thermal decomposition .
  • Solvent Selection : Use low-polarity solvents (e.g., toluene) to minimize solvation of reactive intermediates .
  • Stepwise Addition : Introduce DIBC gradually to avoid excess aluminum species, which can quench desired metal complexes .

Case Study : In a neodymium-catalyzed system, pre-mixing DIBC with Nd(OiPr)₃ at 0°C improved polybutadiene yield (85%) compared to room-temperature mixing (62%) .

Q. Which analytical techniques are most effective for characterizing DIBC-containing reaction intermediates?

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated benzene or toluene (e.g., C₆D₆) to track ligand exchange .
  • X-ray Crystallography : Resolve DIBC-metal adduct structures (e.g., Nd-Al complexes) .
  • Elemental Analysis : Quantify aluminum content via ICP-MS after acidic digestion .

Data Interpretation Challenge : DIBC’s air sensitivity necessitates rapid sample preparation. Use cold traps or inert gas shrouds during XRD analysis to prevent oxidation .

Tables for Key Data

Q. Table 1: Physicochemical Properties of DIBC

PropertyValueReference
Molecular FormulaC₈H₁₈AlCl
Density (25°C)0.905 g/mL
Boiling Point (10 mmHg)152°C
Pyrophoric ThresholdIgnites at >30°C in air

Q. Table 2: DIBC in Catalytic Systems

ApplicationOptimal DIBC/Metal RatioOutcomeReference
Nd-catalyzed polymerization2:1 (DIBC:Nd)90% polyisoprene yield
Transmetallation1:1 (DIBC:Transition Metal)75% ligand transfer efficiency

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.